
(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone (3-MPM) is a synthetic compound that has been studied for its potential applications in the field of scientific research. It has been shown to have various biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action and to evaluate the advantages and limitations of its use.
Wissenschaftliche Forschungsanwendungen
Antiviral Agents
The pyrrolidine ring has been investigated for its antiviral properties. Researchers have synthesized derivatives of this scaffold and evaluated their efficacy against various viruses. These compounds may inhibit viral replication or entry by interacting with viral enzymes or receptors .
Analgesics and Anti-Inflammatory Agents
Pyrrolidine-based molecules have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them interesting candidates for drug development. Researchers explore structure-activity relationships (SAR) to optimize their pharmacological profiles .
Anticancer Compounds
The pyrrolidine ring contributes to the three-dimensional diversity of anticancer agents. By modifying substituents on the ring, scientists can fine-tune interactions with cellular targets. Some pyrrolidine derivatives exhibit cytotoxic effects against cancer cells, making them valuable in oncology research .
Neuroprotective Agents
Researchers investigate pyrrolidine-based compounds for their neuroprotective properties. These molecules may enhance neuronal survival, reduce oxidative stress, or modulate neurotransmitter systems. Their potential in treating neurodegenerative diseases warrants further exploration .
Enzyme Inhibitors
The pyrrolidine scaffold can serve as a template for designing enzyme inhibitors. By targeting specific enzymes involved in disease pathways, these compounds may offer therapeutic benefits. Researchers study their binding modes and selectivity to optimize drug candidates .
Chiral Ligands in Asymmetric Synthesis
Due to the stereogenicity of pyrrolidine carbons, chiral derivatives play a crucial role in asymmetric synthesis. They serve as ligands for enantioselective reactions, enabling the production of single enantiomers. These ligands find applications in pharmaceutical and agrochemical synthesis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-10(4-5-11-8-10)9(13)12-6-2-3-7-12/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNOXALPIKRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

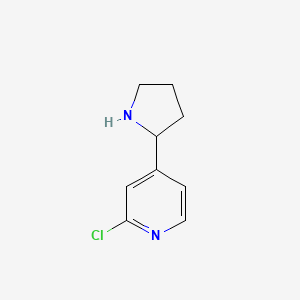


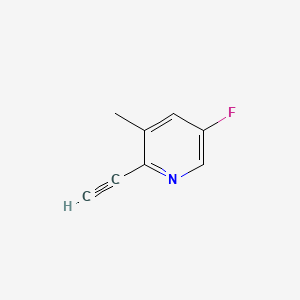
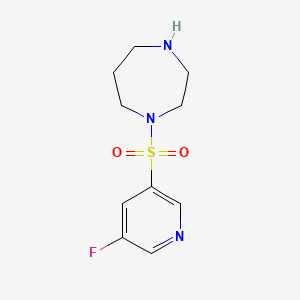
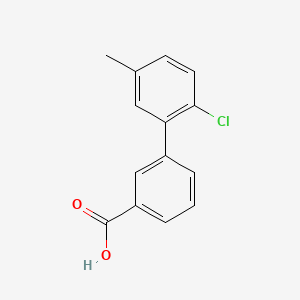
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)
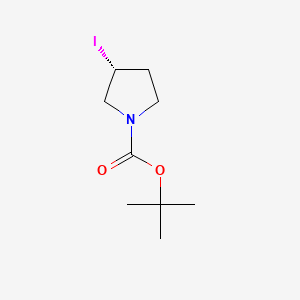
![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)
![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)
![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)
